molecular formula C18H26N4O4 B13576239 N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide

Katalognummer: B13576239
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: HJAURGKGQCMCFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is a synthetic organic compound with the molecular formula C18H26N4O4. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N1,N2,N4,N5-tetramethylbenzene-1,2,4,5-tetracarboxamide
  • N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxylic acid
  • N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetraamine

Uniqueness

N1,N2,N4,N5-tetraethylbenzene-1,2,4,5-tetracarboxamide is unique due to its specific structural configuration, which allows for distinct chemical reactivity and biological interactions compared to its analogs. Its tetraethyl substitution pattern provides unique steric and electronic properties that can influence its behavior in various chemical and biological systems .

Eigenschaften

Molekularformel

C18H26N4O4

Molekulargewicht

362.4 g/mol

IUPAC-Name

1-N,2-N,4-N,5-N-tetraethylbenzene-1,2,4,5-tetracarboxamide

InChI

InChI=1S/C18H26N4O4/c1-5-19-15(23)11-9-13(17(25)21-7-3)14(18(26)22-8-4)10-12(11)16(24)20-6-2/h9-10H,5-8H2,1-4H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26)

InChI-Schlüssel

HJAURGKGQCMCFD-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=CC(=C(C=C1C(=O)NCC)C(=O)NCC)C(=O)NCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.